Dabsyl-L-leucine
Description
Contextualization of Amino Acid Derivatization in Modern Analytical Chemistry
Amino acids, the building blocks of proteins, often lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detectors. waters.comnih.gov To overcome this limitation, a process called derivatization is employed. fujifilm.com This chemical modification introduces a labeling agent to the amino acid, rendering it detectable. fujifilm.com
Derivatization can be performed before the analytical separation (pre-column) or after (post-column). fujifilm.com Pre-column derivatization is often favored due to lower reagent consumption and the ability to choose reagents compatible with various detectors for high-sensitivity analysis. fujifilm.com A variety of reagents are used for this purpose, including o-phthaldialdehyde (OPA), ninhydrin, phenyl isothiocyanate (PITC), and dansyl chloride. nih.gov The choice of derivatizing agent depends on the specific amino acids being analyzed and the desired analytical outcome. google.com The ideal derivatization reaction is rapid, quantitative, and produces a stable product. jasco.hu
Overview of Dabsyl-L-leucine's Significance in Contemporary Research Methodologies
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a widely used pre-column derivatizing agent that reacts with primary and secondary amino groups of amino acids. researchgate.netmedchemexpress.com This reaction yields dabsylated amino acids, such as this compound, which are highly stable and can be easily detected in the visible region of the electromagnetic spectrum, typically around 425-468 nm. jasco.huresearchgate.netoup.com The stability of these derivatives is a significant advantage, allowing for automated analysis over extended periods without significant degradation. usp.org
The use of Dabsyl chloride for derivatization offers several benefits, including a straightforward procedure, good reproducibility, and a low limit of detection. researchgate.net These characteristics make the dabsylation method, and by extension the analysis of this compound, a reliable and sensitive approach for the quantification of amino acids in various biological and food samples. scribd.commdpi.com For instance, this method has been successfully applied to determine amino acid concentrations in urine and food products. oup.commdpi.com The ability to achieve complete separation of various dabsylated amino acids through HPLC makes it a powerful tool in academic and clinical research. researchgate.netsigmaaldrich.com
Research Findings on this compound
Detailed research has established optimized conditions for the analysis of dabsylated amino acids, including this compound. These studies often focus on the separation and detection parameters in HPLC systems.
HPLC Analysis of Dabsylated Amino Acids
| Parameter | Condition | Reference |
| Derivatization Reagent | Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) | oup.com |
| Reaction | Reacts with primary and secondary amino groups | researchgate.net |
| Detection Wavelength | 425 nm - 468 nm | jasco.huoup.com |
| Column Type | Reversed-phase (e.g., C18) | researchgate.netoup.com |
| Mobile Phase (Example) | Ethanol/Sodium acetate (B1210297) buffer | oup.com |
| Separation Time | As fast as 7.5 - 25 minutes | jasco.husigmaaldrich.com |
The derivatization process itself is typically carried out at elevated temperatures, for example at 70°C for 10-30 minutes, in a buffered solution. scribd.comsigmaaldrich.com The resulting this compound, along with other dabsylated amino acids, can then be reliably quantified, with detection limits in the picomole range. usp.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-14(2)13-19(20(25)26)23-29(27,28)18-11-7-16(8-12-18)22-21-15-5-9-17(10-6-15)24(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBTNVNACPQRN-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555049 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-12-4 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic and Derivatization Strategies for Dabsyl L Leucine
Reaction Mechanism and Conditions for the Dabsylation of L-Leucine
The synthesis of Dabsyl-L-leucine involves the reaction of L-leucine with dabsyl chloride. rsc.org This reaction targets the primary amino group of L-leucine, resulting in the formation of a stable sulfonamide bond. core.ac.uk The reaction is typically carried out in a buffered, aqueous-organic solvent mixture at an elevated temperature. researchgate.netscribd.com
Optimization of Dabsylation Reaction Parameters for Enhanced Yield and Specificity
The efficiency and specificity of the dabsylation of L-leucine are influenced by several key parameters:
pH: The reaction is highly pH-dependent, with optimal conditions typically falling within the alkaline range of 8.0 to 10.0. scispace.com Some studies suggest a more specific optimal pH of around 8.6. scispace.com Maintaining the appropriate pH is crucial, as derivatization under near-neutral conditions (e.g., pH 7.4) should be avoided. scispace.com
Temperature and Time: Elevated temperatures are generally required to drive the dabsylation reaction. researchgate.net Common conditions involve incubating the reaction mixture at 70°C for a period of 15 to 30 minutes. researchgate.netresearchgate.net One study noted a 25-minute reduction in derivatization time when using dabsyl chloride at 70°C compared to dansylation at 40°C. scispace.com
Reagent Concentration: The molar ratio of dabsyl chloride to the amino acid is a critical factor. While specific optimal ratios for L-leucine are not detailed in the provided search results, the general principle is to use a sufficient excess of the derivatizing agent to ensure complete reaction.
Table 1: Optimized Parameters for Dabsylation of Amino Acids
| Parameter | Optimal Condition | Source |
|---|---|---|
| pH | 8.0 - 10.0 | scispace.com |
| Temperature | 70°C | researchgate.netresearchgate.net |
| Reaction Time | 15 - 30 minutes | researchgate.netresearchgate.net |
Solvation and Buffer System Considerations in Dabsylation Procedures
The choice of solvent and buffer system significantly impacts the dabsylation reaction.
Solvent: The dabsylation reagent is typically prepared by dissolving dabsyl chloride in an organic solvent such as acetone (B3395972) or acetonitrile (B52724). researchgate.netscribd.com The reaction itself is then carried out in an aqueous-organic mixture. researchgate.net
Buffer System: A buffer is essential to maintain the optimal alkaline pH for the reaction. Carbonate and bicarbonate buffers are commonly used. researchgate.netscispace.comrsc.org For instance, a sodium bicarbonate buffer can be used to maintain the basic conditions required for the reaction. rsc.org The choice of buffer can also affect the quality of the subsequent analysis; for example, the use of phosphate-buffered saline (PBS) has been reported to cause interfering peaks. core.ac.uk The stability of the derivatized product can also be influenced by the pH of the dilution buffer, with a pH of around 7 showing improved stability for some dabsylated compounds. scispace.com
Comparative Analysis of Dabsyl Chloride with Alternative Amino Acid Derivatization Reagents
Dabsyl chloride is one of several reagents available for the pre-column derivatization of amino acids for analysis by high-performance liquid chromatography (HPLC). Other common reagents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netnih.gov
Distinctive Advantages of Dabsylation in Quantitative Amino Acid Analysis
Dabsylation offers several key advantages that have led to its widespread use:
Stability of Derivatives: Dabsyl-amino acid derivatives are notably stable, with some reports indicating stability for up to a month at room temperature. koreascience.krablelab.eujascoinc.com This high stability contrasts with the less stable derivatives formed by reagents like OPA. researchgate.net
Specificity of Detection: Dabsylated amino acids absorb light in the visible region, typically around 425-468 nm. researchgate.netkoreascience.krjascoinc.comjasco.hu This allows for detection with high sensitivity and minimizes interference from other biological compounds that absorb in the UV range. scispace.comablelab.eujascoinc.com
Simple Procedure: The derivatization procedure with dabsyl chloride is considered straightforward. researchgate.netscribd.com Furthermore, the reaction can be stopped by simple cooling, such as placing the mixture in an ice bath, which is an advantage over methods like dansylation that may require the addition of ammonia (B1221849) to remove excess reagent. scispace.com
Good Reproducibility and Sensitivity: The dabsylation method provides good reproducibility and a low limit of detection, enabling the analysis of small amounts of protein or peptide hydrolysates. researchgate.netscribd.comuniv-rennes1.fr
Table 2: Comparison of Derivatization Reagents
| Feature | Dabsyl Chloride | Dansyl Chloride | o-Phthalaldehyde (OPA) |
|---|---|---|---|
| Derivative Stability | High (stable for a month) koreascience.krablelab.eujascoinc.com | Generally stable | Less stable derivatives researchgate.net |
| Detection Wavelength | Visible (425-468 nm) researchgate.netkoreascience.krjascoinc.comjasco.hu | UV and Fluorescence | Fluorescence |
| Interference | Low, avoids UV-absorbing interferences scispace.com | Potential for interference | Potential for interference |
| Reaction with Amines | Primary and secondary researchgate.netscribd.com | Primary and secondary researchgate.net | Only primary amines univ-rennes1.fr |
| Reaction Termination | Simple cooling scispace.com | Requires quenching agent (e.g., ammonia) scispace.com | N/A |
Methodological Challenges and Identified Limitations of Dabsylation
Despite its advantages, the dabsylation method is not without its challenges and limitations:
Formation of Multiple Derivatives: Dabsyl chloride can react with other functional groups besides the primary amino group, such as the phenolic hydroxyl group of tyrosine and the ε-amino group of lysine (B10760008), leading to the formation of mono- and bis-dabsylated derivatives. core.ac.ukscribd.com This can complicate the interpretation of chromatograms.
Interference from Reagent By-products: Although generally considered to have fewer interference issues than some other methods, the presence of excess reagent and its by-products can still potentially interfere with the analysis. scispace.com
pH Sensitivity: The critical dependence of the reaction on a narrow alkaline pH range requires careful control of the buffer system to ensure consistent and complete derivatization. scispace.comrsc.org
Advanced Analytical Methodologies for Dabsyl L Leucine Detection and Quantification
High-Performance Liquid Chromatography (HPLC) of Dabsyl-L-leucine
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other dabsylated amino acids. Pre-column derivatization with dabsyl chloride produces stable derivatives that can be separated with high resolution and sensitivity. jascoinc.comscirp.org This method is favored for its simplicity, reproducibility, and the stability of the resulting dabsylated compounds. jascoinc.comresearchgate.net
Development of Reversed-Phase HPLC Separations for this compound and Associated Amino Acid Derivatives
Reversed-phase HPLC (RP-HPLC) is the most common mode for separating dabsyl amino acid derivatives. researchgate.netscribd.com In this technique, a nonpolar stationary phase, typically a C8 or C18 column, is used with a polar mobile phase. researchgate.netscribd.com The separation is based on the hydrophobic interactions between the dabsyl derivatives and the stationary phase.
The mobile phase usually consists of a buffer and an organic modifier like acetonitrile (B52724) or methanol. scribd.com Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of a wide range of dabsyl amino acids, including this compound. scribd.comrenyi.hu The separation of dabsyl amino acids is influenced by the hydrophobicity of the amino acid side chains. For instance, this compound, being hydrophobic, will have a longer retention time compared to more polar dabsylated amino acids.
A typical procedure involves derivatizing the amino acid sample with dabsyl chloride at an elevated temperature (e.g., 70°C) in a buffered solution (pH 8.5-9.5). scribd.com The resulting dabsylated amino acids are then injected into the HPLC system. Detection is commonly performed in the visible range, around 425-468 nm, which minimizes interference from other sample components that absorb in the UV range. jascoinc.comresearchgate.netjasco.hu
Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Rapid Dabsyl-Amino Acid Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) offers a significant improvement over conventional HPLC by providing faster analysis times and higher resolution. jasco.hunih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. jasco.hu
For this compound and other dabsyl amino acids, UHPLC methods can reduce analysis times to under 15 minutes for a comprehensive profile of amino acids. jasco.hunih.gov This rapid profiling is particularly advantageous in high-throughput screening applications. The fundamental principles of separation remain the same as in HPLC, relying on reversed-phase chromatography. jasco.hu However, the instrumentation is optimized for higher pressures and lower dispersion. lcms.cz The use of UHPLC has been successfully demonstrated for the analysis of dabsyl amino acids in various samples, including food and biological materials. jasco.hunorlab.comjascoinc.com
Strategies for Chiral Separation of Dabsyl Amino Acids (e.g., ligand-exchange chromatography, cyclodextrin-modified stationary phases)
The separation of enantiomers (chiral separation) of dabsyl amino acids is essential in many biochemical and pharmaceutical applications. Two primary strategies for this are ligand-exchange chromatography and the use of cyclodextrin-modified stationary phases. researchgate.net
Ligand-exchange chromatography involves the formation of diastereomeric ternary complexes with a metal ion (commonly Cu(II)) and a chiral selector. koreascience.krmjcce.org.mk This chiral selector can be added to the mobile phase or be part of the stationary phase. koreascience.krmjcce.org.mk For dabsyl amino acids, adding a chiral selector like L-proline or its derivatives to the mobile phase allows for the separation of D- and L-enantiomers on a standard C18 column. koreascience.kr The different stabilities of the formed diastereomeric complexes lead to different retention times and thus, separation. researchgate.net
Cyclodextrin-modified stationary phases offer another effective approach for chiral separations. koreascience.krmdpi.com Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as naphthylethylcarbamate-β-cyclodextrin bonded to the stationary phase, have shown excellent enantioselectivity for dabsyl amino acids. koreascience.krresearchgate.net The separation mechanism involves a combination of inclusion complexation and interactions (like hydrophobic and π-π interactions) between the dabsyl amino acid and the chiral stationary phase. koreascience.kr
Optimization of Chromatographic Parameters (e.g., mobile phase composition, gradient elution profiles, column selection)
Optimizing chromatographic parameters is critical for achieving the desired resolution, sensitivity, and analysis time.
Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and its concentration significantly affects the retention and selectivity of dabsyl amino acids. scribd.com The pH of the buffer in the mobile phase is another crucial parameter, especially for achieving good separation of all amino acids and for chiral separations using ligand-exchange. koreascience.krmastelf.comnih.gov Additives like ion-pairing agents can also be used to improve peak shape and resolution. mastelf.comlcms.cz
Gradient Elution Profiles: A linear gradient, where the concentration of the organic solvent in the mobile phase is increased linearly with time, is commonly used for separating a mixture of dabsyl amino acids with varying polarities. scribd.comrenyi.hu The steepness and shape of the gradient can be adjusted to optimize the separation of specific pairs of amino acids. lth.se
Column Selection: The choice of the stationary phase is fundamental. For general reversed-phase separation of dabsyl amino acids, C8 and C18 columns are widely used. researchgate.netscribd.com The specific properties of the column, such as particle size, pore size, and surface chemistry, will influence the separation. For UHPLC, columns with sub-2 µm particles are required. jasco.hu For chiral separations, specialized columns with bonded chiral selectors like cyclodextrins are employed. koreascience.krmdpi.com Column temperature is another parameter that can be optimized to improve separation efficiency and selectivity. nih.gov
Table 1: HPLC and UHPLC Parameters for Dabsyl-Amino Acid Analysis
| Parameter | HPLC | UHPLC | Source(s) |
|---|---|---|---|
| Column | µBondapak C18 | ZORBAX Eclipse Plus C18 (1.8 µm) | researchgate.net, jasco.hu |
| Mobile Phase A | Ethanol/Sodium acetate (B1210297) (20 mmol/L, pH 4.0) | 20 mM Sodium acetate buffer (pH 6.0)/Acetonitrile (85/15) | researchgate.net, jasco.hu |
| Mobile Phase B | N/A (Isocratic) | Acetonitrile | jasco.hu |
| Gradient | Isocratic | 0 min(90/10) -> 7.2 min(40/60) -> 7.75 min(90/10) | jasco.hu |
| Flow Rate | Not specified | 0.8 mL/min | jasco.hu |
| Detection | 425 nm | 468 nm | researchgate.net, jasco.hu |
| Analysis Time | > 30 minutes | ~10 minutes | researchgate.net, jasco.hu |
Spectrophotometric Detection Approaches for this compound
Spectrophotometric detection, particularly UV-Visible detection, is the most common method used in conjunction with HPLC for the analysis of this compound.
UV-Visible Detection Methodologies for this compound
The dabsyl group attached to L-leucine has a strong absorbance in the visible region of the electromagnetic spectrum. This property is exploited for its detection. jascoinc.comresearchgate.net The maximum absorbance for dabsyl derivatives is typically observed at a wavelength between 425 nm and 468 nm. jascoinc.comresearchgate.netjasco.humedchemexpress.com
Setting the detector to this wavelength range offers high sensitivity and selectivity. jascoinc.com A key advantage of detecting in the visible range is the reduction of interference from other components in complex biological or food samples, as many endogenous compounds absorb in the UV range but not in the visible range. jascoinc.comscirp.org The stability of the dabsyl derivatives ensures that the spectrophotometric measurements are reliable and reproducible over time. scirp.orgresearchgate.net The absorbance measured is directly proportional to the concentration of this compound, allowing for accurate quantification based on a calibration curve constructed with standards. researchgate.net
Comparative Performance of Spectrophotometric Detection with Fluorimetric Detection for Amino Acid Derivatization
The selection of a detection method following chromatographic separation is critical for the sensitive and accurate quantification of dabsyl amino acids.
Spectrophotometric Detection: Dabsyl chloride is a chromophoric reagent that, upon reaction with amino acids, produces derivatives with strong absorbance in the visible region, typically around 465 nm. jascoinc.com This allows for high-sensitivity analysis with a simple UV/VIS detector, effectively minimizing interference from other components in complex samples that absorb in the UV range. jascoinc.com The stability of dabsyl derivatives is a significant advantage, with reports indicating they are stable for at least one month at room temperature. jascoinc.com This method is well-established for the analysis of amino acids, including in complex matrices like protein hydrolysates and food samples. jascoinc.comjascoinc.com
Fluorimetric Detection: Traditionally, the dabsyl group itself is not considered fluorescent. nih.gov Therefore, spectrophotometry has been the standard detection method for dabsylated amino acids. However, recent research has demonstrated the possibility of using a fluorescence detector to measure dabsylated amino acids. nih.gov This is achieved by observing the strong quenching effect of the dabsyl group, which results in appreciable negative peaks with a fluorescence detector. nih.gov While this extends the utility of dabsylation to chromatographic systems equipped only with a fluorescence detector, the limit of detection with fluorescence was found to be higher than with UV/Vis detection due to greater noise in the fluorescence detector. nih.gov
In contrast, other derivatizing agents like dansyl chloride yield intensely fluorescent derivatives, allowing for detection by fluorimetric detectors with high sensitivity. researchgate.netrsc.org For instance, dansyl glycine (B1666218) has excitation and emission wavelengths of 324 nm and 559 nm, respectively. researchgate.net Similarly, reagents like 9-fluorenylmethyl chloroformate (FMOC) and o-phthalaldehyde (B127526) (OPA) are used for their fluorescent properties, offering detection limits in the low femtomole range. researchgate.netjasco-global.comjasco-global.com
The choice between spectrophotometric and fluorimetric detection for derivatized amino acids depends on the specific derivatizing agent used. For this compound, spectrophotometric detection remains the more sensitive and conventional approach.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) of this compound
Mass spectrometry offers unparalleled specificity and sensitivity for the analysis of this compound, providing detailed structural information and enabling precise quantification.
Elucidation of Fragmentation Patterns for this compound and Related Isomers
Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomeric amino acids like leucine (B10760876), isoleucine, and allo-isoleucine, which can be challenging to separate chromatographically. rsc.org Collision-induced dissociation (CID) of the protonated molecules of these isomers generates distinct fragmentation patterns that allow for their differentiation. rsc.org
Upon MS/MS analysis, dabsylated amino acids typically exhibit characteristic fragmentation. A common fragmentation pathway for dabsyl derivatives involves the cleavage of the bond between the sulfonyl group and the amino acid, leading to the formation of a dabsyl-specific ion. For instance, in the analysis of dabsyl-taurine, a major fragment ion at m/z 224 was observed, which was consistent with fragmentation patterns seen for other dabsyl-amino acids. researchgate.net The general nomenclature for peptide fragmentation involves categorizing ions based on the backbone bond that is cleaved (e.g., a, b, c, x, y, z ions). nih.gov Low-energy activation methods like CID predominantly produce b- and y-type ions from the cleavage of amide bonds. nih.gov
For isomeric amino acids like leucine and isoleucine, subtle differences in their side-chain structure lead to unique fragment ions or different relative abundances of common fragments, enabling their identification. rsc.org Computational modeling can further aid in rationalizing these observed differences in the MS/MS spectra. rsc.org
Integration of Liquid Chromatography with Mass Spectrometry (LC-MS/MS) for Comprehensive Dabsyl-Amino Acid Profiling
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the comprehensive analysis of amino acids in complex biological samples. nih.gov This technique combines the separation power of HPLC with the high specificity and sensitivity of MS/MS detection. creative-proteomics.com
Derivatization with reagents like dabsyl chloride is often employed to improve the chromatographic retention of polar amino acids on reverse-phase columns and to enhance ionization efficiency in positive mode electrospray ionization (ESI). nih.govjasco.hu An LC-MS/MS method using dabsyl chloride derivatization has been successfully applied to analyze amino acids in various matrices, including koji liquid and chicken essences. researchgate.netresearchgate.net The use of selected reaction monitoring (SRM) in MS/MS provides high selectivity, allowing for the quantification of specific dabsyl-amino acids even in the presence of co-eluting compounds. researchgate.net For example, a study on dabsylated amino acids used an HPLC-MS/MS system to achieve sensitive and reliable analysis in a complex medium. researchgate.net
Different LC techniques can be integrated with MS, including hydrophilic interaction chromatography (HILIC), which is well-suited for separating polar compounds like amino acids without derivatization. creative-proteomics.comoup.com However, for broad-based amino acid profiling, derivatization followed by reversed-phase LC-MS/MS remains a robust and widely used approach. nih.govcreative-proteomics.com
Quantitative Analysis Utilizing Isotope Dilution Mass Spectrometry for Dabsyl Derivatives
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry. This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled this compound) to the sample as an internal standard. nih.gov
The key advantage of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization. nih.gov This effectively corrects for variations and losses that may occur during the analytical workflow, leading to significantly improved precision and accuracy. nih.gov
IDMS has been successfully applied to the quantification of amino acids in various matrices. For example, a method using GABA-d6 as an internal standard was developed for the accurate quantification of GABA in food samples. oup.com Similarly, uniformly ¹³C-labeled cell extracts have been used as internal standards for the quantitative analysis of the microbial metabolome, demonstrating the power of this approach for comprehensive and robust quantification. nih.gov While specific studies on isotope dilution for this compound are not detailed in the provided context, the principles are directly applicable. The use of a stable isotope-labeled dabsyl amino acid would enable highly accurate and precise quantification of this compound in complex samples by LC-MS/MS. researchgate.net
Method Validation and Performance Characteristics in this compound Analytical Studies
The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. Key performance characteristics that are assessed include linearity, accuracy, precision, and limits of detection and quantification.
Assessment of Linearity and Calibration Curve Development
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by constructing a calibration curve.
To develop a calibration curve, a series of standard solutions containing known concentrations of this compound are prepared and analyzed. uknml.comnih.gov The instrument response (e.g., peak area from HPLC-UV or MS) is then plotted against the corresponding concentration. nih.govutoronto.ca The linearity is assessed by the coefficient of determination (R²), which should ideally be close to 1. utoronto.ca
For dabsylated amino acids, excellent linearity has been reported in several studies. For example, an HPLC-MS/MS method for 18 common dabsyl amino acid derivatives showed a good linear relationship (R² > 0.99) between peak area and concentrations ranging from 10 to 250 µM. researchgate.net Another study using HPLC with UV detection for dabsylated amino acids also reported good linearity. jascoinc.com In a different study involving fluorescently labeled amino acids, calibration curves were linear over a range of 0.08 to 1.28 µg/mL. nih.gov
It is considered good practice to analyze calibration standards in a random order to avoid any systematic bias. uknml.com The range of the calibration curve should encompass the expected concentration of the analyte in the unknown samples. uknml.comnih.gov
Below is an example of a data table that could be generated during the assessment of linearity for this compound analysis.
| Concentration (µM) | Peak Area (Arbitrary Units) |
| 10 | 50123 |
| 25 | 124589 |
| 50 | 250345 |
| 100 | 501234 |
| 150 | 752345 |
| 200 | 1005678 |
| 250 | 1254321 |
This table represents hypothetical data for illustrative purposes.
From such data, a calibration curve is plotted, and a linear regression equation is derived to calculate the concentration of this compound in unknown samples. utoronto.ca
Determination of Method Sensitivity and Limits of Detection/Quantification
The sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. It is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the analysis of dabsylated amino acids, including this compound, high-performance liquid chromatography (HPLC) coupled with various detectors is a common technique. The sensitivity of these methods can be exceptionally high. For instance, HPLC with fluorescence detection (HPLC-FLD) has demonstrated LODs for amino acids in the range of 0.02 to 0.19 ng/mL and LOQs from 0.04 to 0.39 ng/mL. nih.gov Another study using an ultra-sensitive laser-stimulated fluorescence system reported detection limits for 20 dansylated amino acids, a similar derivatization, to be between 4.32 and 85.34 femtomoles. nih.gov
When using HPLC with diode array detection (HPLC-DAD), the LOD and LOQ for biogenic amines, which are also derivatized for analysis, were found to be in the ranges of 1.53–1.88 mg/kg and 5.13–6.28 mg/kg, respectively. piwet.pulawy.pl For underivatized amino acids, one HPLC-UV method reported LODs ranging from 4.37 to 44.61 μg/mL and LOQs from 13.26 to 135.21 μg/mL. nih.gov A highly sensitive method for hypusine, another modified amino acid, using dabsylation and HPLC, achieved a detection limit of approximately 500 fmol. nih.gov Furthermore, it has been noted that as little as 2 to 5 pmol of an individual dabsylated amino acid can be reliably quantified. univ-rennes1.frusp.org
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for amino acids, including L-leucine, using various analytical methods.
| Analytical Method | Derivatization | LOD | LOQ | Reference |
| HPLC-FLD | OPA | 0.02–0.19 ng/mL | 0.04–0.39 ng/mL | nih.gov |
| HPLC with Laser-Stimulated Fluorescence | Dansyl Chloride | 4.32–85.34 fmol | Not Reported | nih.gov |
| HPLC-DAD | Dansyl Chloride | 1.53–1.88 mg/kg | 5.13–6.28 mg/kg | piwet.pulawy.pl |
| HPLC-UV | None | 4.37–44.61 µg/mL | 13.26–135.21 µg/mL | nih.gov |
| HPLC | Dabsyl Chloride | ~500 fmol | Not Reported | nih.gov |
| HPLC | Dabsyl Chloride | 2-5 pmol (Quantifiable) | Not Reported | univ-rennes1.frusp.org |
| HPLC-FLD | OPA | 0.13–0.37 pM | Not Reported | plos.org |
| HPLC-UV/Vis | Dabsyl Chloride | 0.01-0.07 µg/mL | Not Reported | researchgate.net |
| LC-MS/MS | Dabsyl Chloride | 0.16-0.17 µg/mL | 0.52-0.55 µg/mL | researchgate.net |
| LC-MS/MS | None | 0.4-1.0 mg/kg | 0.6-1.2 mg/kg | researchgate.net |
| HPLC-DAD | None | 1.16-3.00 mg/kg | 3.86-10.02 mg/kg | mdpi.com |
| RP-HPLC-DAD | PITC | 0.024-0.069 g/100g | 0.025-0.078 g/100g | primescholars.com |
| HPLC-FLD | OPA | 2-16 µmol/kg | 3-19 µmol/kg | cmb.ac.lk |
Evaluation of Analytical Reproducibility and Accuracy
The reliability of an analytical method is determined by its reproducibility and accuracy. Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement, while accuracy refers to the closeness of the measurement to the true value.
For the analysis of L-leucine, methods have demonstrated high reproducibility and accuracy. A ring-trial validated method for total leucine quantification reported a relative standard deviation for repeatability (RSDr) ranging from 1.7% to 2.7% and a relative standard deviation for reproducibility (RSDR) from 6.3% to 7.6%. europa.eu Another study extending an ISO method for leucine determination reported an RSDr of 0.7% to 2.7%, a relative standard deviation for intermediate precision (RSDip) of 0.6% to 3.2%, and a recovery rate (a measure of accuracy) between 98% and 105%. europa.eu
In the analysis of various amino acids, including L-leucine, using HPLC-UV, the method was found to be precise with a relative standard deviation (RSD) between 0.28% and 1.92% and recoveries between 97.91% and 101.11%. nih.gov A sensitive HPLC-FLD method for 21 amino acids showed intraday and interday RSDs of less than 2.7% and 7.9%, respectively, with satisfactory recoveries. nih.gov Similarly, an HPLC-FLD method for amino acids and alkyl amines reported RSDs for retention time and peak area of less than 0.30% and 2.35%, respectively, with recoveries ranging from 70% to 109%. plos.org
The following table presents data on the reproducibility (as %RSD) and accuracy (as % Recovery) for L-leucine and other amino acids from various studies.
| Analytical Method | Reproducibility (%RSD) | Accuracy (% Recovery) | Reference |
| IEC-VIS/FLD | 1.7-2.7 (Repeatability), 6.3-7.6 (Reproducibility) | Not Reported | europa.eu |
| Extended ISO Method | 0.7-2.7 (Repeatability), 0.6-3.2 (Intermediate Precision) | 98-105 | europa.eu |
| HPLC-UV | 0.28-1.92 | 97.91-101.11 | nih.gov |
| HPLC-FLD | <2.7 (Intraday), <7.9 (Interday) | Satisfactory | nih.gov |
| HPLC-FLD | <0.30 (Retention Time), <2.35 (Peak Area) | 70-109 | plos.org |
| LC-MS/MS | <10.2 (Inter- and Intraday) | 92.7-102.3 | researchgate.net |
| LC-MS/MS | 0.1-1.7% (Aspartame), 0.5-6.7% (Amino Acid Enantiomers) | 90.2-99.2% (Aspartame), 90.4-96.2% (Amino Acid Enantiomers) | researchgate.net |
| LC-MS/MS | <10 | 80-110 | researchgate.net |
| HPLC-DAD | <4 | 95-101 | mdpi.com |
| RP-HPLC-DAD | ≤6 | 86-100 | primescholars.com |
| HPLC-FLD | <9 | 75-105 | cmb.ac.lk |
| HPLC | 0.78-2.92 | Not Reported | fbise.edu.pk |
Investigation of Matrix Effects in Complex Biological and Food Sample Analysis
Matrix effects occur when the components of a sample, other than the analyte of interest, interfere with the analytical measurement. These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. In the analysis of this compound in complex matrices like biological fluids and food samples, matrix effects are a significant challenge.
The complexity of the sample matrix can cause co-elution of interfering compounds with the analyte, which can affect the ionization efficiency in mass spectrometry-based methods or the detector response in chromatographic methods. eijppr.comnih.gov For example, endogenous phospholipids (B1166683) in biological samples are a common source of matrix effects in LC-MS/MS analysis. eijppr.com
Several strategies are employed to mitigate matrix effects. These include optimizing sample clean-up procedures, adjusting chromatographic conditions to separate the analyte from interfering components, and using matrix-matched calibration standards. mdpi.comanalchemres.org Matrix-matched calibration involves preparing calibration standards in a blank matrix that is similar to the sample matrix to compensate for any signal suppression or enhancement. mdpi.comanalchemres.org In some cases, sample dilution can also effectively reduce matrix effects. nih.gov
One study on the analysis of amino acids in various meats using UHPLC-MS/MS highlighted the importance of considering the sample matrix. frontiersin.org Another study on pesticide residue analysis in herbal potions demonstrated that matrix effects are highly dependent on the sample type and complexity. analchemres.org The use of stable isotope-labeled internal standards is another powerful technique to compensate for matrix effects, as the internal standard experiences similar matrix effects as the analyte. researchgate.net
Development of Sample Preparation and Pretreatment Protocols for Dabsylation
Protein Hydrolysis: For protein-bound L-leucine, the first step is to hydrolyze the protein to release the individual amino acids. Acid hydrolysis using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C for 24 hours) is a common method. univ-rennes1.frusp.orgusp.org To prevent the degradation of certain amino acids like tyrosine, a small amount of phenol (B47542) is often added to the HCl solution. univ-rennes1.frusp.orgusp.org It's important to note that acid hydrolysis can destroy some amino acids, such as tryptophan, and partially destroy others like serine and threonine. univ-rennes1.frusp.org
Derivatization: The free L-leucine is then derivatized with dabsyl chloride. This reaction is typically carried out in a buffered, alkaline solution. The simplicity of the dabsylation procedure is one of its advantages. researchgate.netresearchgate.net The resulting dabsylated amino acids are stable and can be readily analyzed by HPLC with detection in the visible region (around 425-435 nm). researchgate.net
Sample Clean-up: Depending on the complexity of the sample matrix, a clean-up step may be necessary after derivatization to remove excess reagent and other interfering substances. Solid-phase extraction (SPE) is a common technique used for this purpose. researchgate.net For instance, a C18 cartridge can be used to purify the dabsylated amino acids before HPLC analysis. researchgate.net
The development of these protocols aims to achieve complete hydrolysis (for protein samples), efficient and reproducible derivatization, and effective removal of interferences to ensure the accuracy and reliability of the final analytical result.
Applications of Dabsyl L Leucine Analysis in Bio Analytical Research
Amino Acid Profiling in Various Biological Matrices (e.g., urine, serum, tissue homogenates, cell lysates)
Dabsyl-L-leucine, in concert with other dabsylated amino acids, is instrumental in amino acid profiling of complex biological samples. This pre-column derivatization method allows for the sensitive and reliable analysis of amino acids in matrices like urine, serum, tissue homogenates, and cell lysates. researchgate.netnih.gov The procedure is valued for its simplicity, the stability of the resulting derivatives, and its high reproducibility. researchgate.net
In clinical research, urinary amino acid analysis using dabsyl chloride derivatization has proven effective for screening inborn errors of metabolism, such as phenylketonuria, by detecting elevated levels of specific amino acids like phenylalanine. nih.gov It has also been used to observe variations in amino acid concentrations in other conditions; for instance, higher levels of tryptophan have been noted in the urine of some cancer patients. nih.gov The method's sensitivity allows for the reliable quantification of amino acids at concentrations as low as 16 mg/L in urine. nih.gov
For serum and plasma analysis, dabsylation followed by LC-MS/MS provides a powerful tool for quantifying a wide range of amino acids. mdpi.comjasem.com.tr This is crucial for studying metabolic disorders and understanding the metabolic status in various diseases. jasem.com.trnih.gov The ability to accurately profile amino acids in these fluids offers insights into nutritional status, disease progression, and response to therapy.
The analysis of dabsylated amino acids extends to tissue homogenates and cell lysates, enabling researchers to investigate cellular metabolism and protein composition at a localized level. researchgate.net This is particularly relevant in fields like oncology and neuroscience, where understanding the specific metabolic fingerprint of tissues and cells is paramount.
Interactive Table 1: Application of this compound in Biological Matrix Analysis
| Biological Matrix | Primary Application | Key Findings/Advantages | Citations |
| Urine | Screening for inborn errors of metabolism (e.g., phenylketonuria), cancer research. | Reliable detection of amino acids like phenylalanine and tryptophan. Sensitivity down to 16 mg/L. | nih.gov |
| Serum/Plasma | Metabolic disorder diagnosis, nutritional status assessment. | Enables quantitative analysis of over 40 amino acids, providing a comprehensive metabolic snapshot. | mdpi.comjasem.com.trnih.gov |
| Tissue Homogenates | Cellular metabolism studies, disease-specific metabolic fingerprinting. | Allows for investigation of localized metabolic changes in tissues. | researchgate.net |
| Cell Lysates | Proteomics and cellular protein composition analysis. | Facilitates the study of amino acid utilization and protein synthesis within cells. | researchgate.net |
Quantitative Analysis of Amino Acid Content in Food and Beverage Samples (e.g., beer, wine, protein hydrolysates)
The dabsylation method is widely applied in the food and beverage industry for quality control and nutritional labeling. waters.com It enables the precise quantification of amino acids in various products, ensuring they meet manufacturing specifications and nutritional claims. sigmaaldrich.comsigmaaldrich.com
In the brewing and winemaking industries, the amino acid profile is a critical determinant of quality, influencing flavor and aroma development. brewingforward.comajevonline.org The concentration of free amino nitrogen (FAN), which includes amino acids like leucine (B10760876), is monitored throughout the fermentation process as it is essential for yeast nutrition and health. mdpi.com The utilization of branched-chain amino acids such as leucine influences the production of higher alcohols and esters, which are significant contributors to the sensory profile of beer and wine. brewingforward.com For instance, proline is often the most abundant amino acid in beer. nih.gov
Dabsyl chloride derivatization has been successfully used to analyze amino acids in complex food matrices, including protein hydrolysates. researchgate.netresearchgate.net Protein hydrolysates, derived from sources like plants or fish, are used as nutritional supplements and biostimulants. agritechnovation.co.zasemanticscholar.org Analyzing their amino acid composition is crucial for evaluating their nutritional value and functional properties. nih.govfrontiersin.org For example, plant-based protein hydrolysates are valued for containing all 20 essential amino acids. agritechnovation.co.za
Research on Peptide and Protein Hydrolysate Composition
Understanding the composition of peptide and protein hydrolysates is vital for both nutritional science and biotechnology. Dabsylation followed by HPLC is a key analytical technique in this field. researchgate.net Protein hydrolysates are complex mixtures of free amino acids and peptides of varying lengths. frontiersin.org
The method is used to determine the complete amino acid profile of hydrolysates, which is essential for assessing their quality and potential applications. nih.gov For example, in infant formulas, the amino acid pattern of protein hydrolysates is designed to mimic that of human milk. nih.gov Research has shown that different sources of protein hydrolysates (e.g., whey, soy, casein) result in distinct plasma amino acid profiles in infants. nih.gov
Furthermore, the analysis of protein hydrolysates is crucial in the study of bioactive peptides. frontiersin.org These peptides, derived from food proteins, can have various physiological effects. frontiersin.org Accurate amino acid analysis is a fundamental step in characterizing these peptides and understanding their structure-function relationships. semanticscholar.org
Monitoring of Amino Acids in Pharmaceutical Manufacturing and Industrial Biotechnology Processes
In pharmaceutical manufacturing and industrial biotechnology, monitoring amino acid concentrations is essential for process control and quality assurance. sigmaaldrich.comleucine.io L-leucine itself is used as a pharmaceutical secondary standard for quantifying the analyte in drug formulations. sigmaaldrich.comsigmaaldrich.com
Microbial fermentation is a major method for producing amino acids like L-leucine, using host bacteria such as Escherichia coli and Corynebacterium glutamicum. nih.gov Monitoring the concentration of L-leucine and other amino acids in the fermentation broth is critical for optimizing production yields and ensuring the purity of the final product. researchgate.net Dabsylation provides a reliable method for this in-process monitoring.
Environmental monitoring within pharmaceutical manufacturing environments is a critical component of Good Manufacturing Practices (GMP) to control microbial and particulate contamination. leucine.io While not a direct application of this compound analysis, the stringent quality control environment extends to all components and processes, including the analysis of raw materials and final products where amino acid quantification is necessary.
Contributions to Metabolomics and Proteomics Studies through Enhanced Amino Acid Quantification
Metabolomics and proteomics are powerful "omics" technologies that provide a comprehensive snapshot of the metabolites and proteins in a biological system. nih.govnih.gov Accurate quantification of amino acids is fundamental to both fields, and dabsylation-based methods have made significant contributions. mdpi.com
In metabolomics, amino acid profiling provides insights into metabolic pathways and their alterations in disease states. jasem.com.trnih.gov For example, studies have linked elevated levels of branched-chain amino acids (BCAAs), including leucine, to insulin (B600854) resistance and type 2 diabetes. nih.gov The robust and sensitive quantification enabled by dabsylation and subsequent LC-MS/MS analysis is crucial for identifying such biomarkers and understanding disease pathophysiology. mdpi.comfrontiersin.org
In proteomics, the first step often involves the hydrolysis of proteins into their constituent amino acids. Accurate determination of the amino acid composition is essential for protein identification and characterization. nih.gov Dabsyl chloride derivatization offers a reliable method for this purpose, aiding in the broader goal of understanding the entire proteome and its response to various stimuli or disease states. frontiersin.org The integration of metabolomic and proteomic data, where amino acid analysis plays a bridging role, provides a more holistic understanding of biological systems. nih.govfrontiersin.org
Interactive Table 2: Research Findings on Leucine Quantification
| Research Area | Sample Type | Analytical Method | Key Finding | Citations |
| Diabetes Research | Human Serum | Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry | L-leucine is a proposed biomarker for early detection of type 2 diabetes. | researchgate.net |
| Cancer Cachexia | Rat Skeletal Muscle | Metabolomics and Proteomics | Leucine supplementation modulated pathways favoring mitochondrial biogenesis and energy production. | mdpi.com |
| Fish Nutrition | Turbot Liver | LC-MS/MS-based metabolomics and iTRAQ-based proteomics | Different dietary forms of lysine (B10760008) and leucine affect liver metabolic processes, including protein synthesis and amino acid metabolism. | frontiersin.org |
| Brewing Science | Beer | HPLC | The concentration of amino acids like leucine is useful in characterizing specific beers and brewing processes. | nih.gov |
Biochemical and Physiological Research Context of L Leucine Parent Compound
Academic Investigations into L-Leucine's Role in Protein Synthesis and Turnover Mechanisms
L-Leucine is widely recognized for its powerful impact on muscle development and the maintenance of skeletal muscle mass. drinkpromino.com It acts as a primary trigger for the anabolic pathways that stimulate the synthesis of new muscle proteins and facilitate the repair of muscle tissue. dietitiansondemand.comdrinkpromino.com
A central mechanism through which L-Leucine exerts its anabolic effects is the activation of the mammalian target of rapamycin (mTOR) signaling pathway. dietitiansondemand.comdrinkpromino.comphysiology.org mTOR, specifically mTOR complex 1 (mTORC1), is a master regulator of cell growth and proliferation. cell.com L-Leucine stimulation alone is sufficient to activate mTORC1 signaling. physiology.org Research has shown that L-leucine activates mTORC1 through its metabolite, acetyl-coenzyme A (AcCoA), which leads to the acetylation of the mTORC1 regulator, Raptor. cell.com This activation is a critical step in initiating the translation of messenger RNA (mRNA) into protein. frontiersin.org The anabolic actions of L-leucine and insulin (B600854) appear to activate independent intracellular signaling pathways that converge at mTOR. nih.gov
Downstream of mTORC1, L-Leucine influences the activity of two key effector proteins: ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mdpi.comnih.gov The activation of mTORC1 by L-Leucine leads to the phosphorylation of S6K1 and 4E-BP1. frontiersin.orgnih.gov Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing for the assembly of the eIF4F complex, which is essential for the initiation of mRNA translation. frontiersin.org Simultaneously, the phosphorylation of S6K1 promotes the synthesis of ribosomal proteins and other components of the translational machinery. frontiersin.orgnih.gov Studies have demonstrated that oral administration of L-leucine enhances the phosphorylation of both 4E-BP1 and S6K1 in skeletal muscle. nih.govnih.gov
The activation of the mTORC1 pathway and the subsequent phosphorylation of S6K1 and 4E-BP1 by L-Leucine directly translate to an increase in muscle protein synthesis. drinkpromino.comnih.gov This stimulation of protein synthesis is crucial for muscle growth (hypertrophy) and the repair of muscle fibers following exercise or injury. dietitiansondemand.comdrinkpromino.com Research indicates that L-leucine supplementation can significantly increase muscle protein synthesis rates, particularly in individuals engaged in resistance training. drinkpromino.com By promoting a positive net protein balance, where the rate of synthesis exceeds the rate of breakdown, L-Leucine plays a vital role in the development and maintenance of musculoskeletal health. dietitiansondemand.com
Research on L-Leucine's Involvement in Metabolic Regulation and Energy Homeostasis
L-Leucine has demonstrated beneficial effects on lipid metabolism and has been shown to possess anti-obesity properties. nih.govnih.govresearchgate.net It can influence lipid metabolism by promoting fatty acid oxidation and inhibiting lipogenesis (the formation of fat). nih.gov L-Leucine supplementation has been associated with a reduction in adiposity (body fat). nih.govdiabetesjournals.org These effects are mediated, in part, through the mTOR signaling pathway, which can regulate the synthesis and secretion of adipokines like leptin from adipose tissue. nih.gov Furthermore, L-leucine may promote the "browning" of white adipose tissue, a process that increases energy expenditure. nih.gov
Interactions of L-Leucine with AMP-activated Protein Kinase (AMPK) and General Control Non-depressible Kinase 2 (GCN2) Signaling
L-Leucine is a key regulator of cellular energy and nutrient sensing, primarily through its interactions with the AMP-activated protein kinase (AMPK) and General Control Non-depressible Kinase 2 (GCN2) signaling pathways. These pathways are critical for maintaining cellular homeostasis.
L-Leucine has been shown to inhibit AMPK activity in muscle cells, which in turn leads to the stimulation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis. consensus.app Studies in C2C12 myoblasts and rat skeletal muscle have demonstrated that leucine (B10760876) treatment can reduce AMPK activity by 28–70%, depending on the concentration. consensus.app This inhibition of AMPK is a key mechanism through which leucine promotes protein synthesis. consensus.app Furthermore, pharmacological activation of AMPK can counteract the effects of leucine on mTOR signaling, confirming the mediatory role of AMPK. consensus.app
In the context of hepatic insulin sensitivity, leucine deprivation has been found to activate both GCN2 and AMPK pathways. nih.govnih.gov Activation of GCN2 leads to a decrease in mTOR/S6K1 signaling, which contributes to improved insulin sensitivity. nih.govnih.gov Simultaneously, the activation of AMPK also plays a significant role in the increased hepatic insulin sensitivity observed during leucine deprivation. nih.govnih.gov In hepatocytes, high concentrations of branched-chain amino acids (BCAAs), including leucine, stimulate the phosphorylation of mTOR and decrease the phosphorylation of both AMPK and GCN2. researchgate.netphysiology.org This suggests a coordinated action where leucine signals nutrient availability, leading to the suppression of energy-conserving pathways (AMPK) and amino acid deprivation responses (GCN2), while promoting anabolic processes like protein synthesis via mTOR.
Enzymatic Biotransformation and Catabolism of L-Leucine in Biological Systems
The breakdown of L-Leucine in biological systems is a multi-step enzymatic process. The initial and rate-limiting step in the catabolism of L-Leucine, as well as the other BCAAs (isoleucine and valine), is catalyzed by the branched-chain aminotransferases (BCATs). frontiersin.org This transamination reaction converts L-Leucine into α-ketoisocaproate (KIC). frontiersin.org Following this, KIC undergoes oxidative decarboxylation, a crucial irreversible step, which is managed by the branched-chain α-ketoacid dehydrogenase complex. frontiersin.org
L-Leucine Dehydrogenase (LDH) is an oxidoreductase that catalyzes the reversible oxidative deamination of L-leucine to its corresponding α-keto acid, 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate), using NAD+ as a cofactor. uniprot.orgnih.gov This enzyme is significant in the biosynthesis of L-tert-leucine and other chiral amino acids. nih.gov
LDHs have been identified and characterized from various microorganisms, including Bacillus cereus, Thermoactinomyces intermedius, and Pseudomonas balearica. uniprot.orgmdpi.com The enzyme typically exhibits high specificity for L-leucine but can also act on other branched-chain amino acids like L-valine and L-isoleucine, albeit with lower efficiency. uniprot.org The kinetic properties of LDH, such as the Michaelis constant (Km), vary depending on the source of the enzyme and the substrate. For instance, LDH from Bacillus cereus has a reported Km of 1.0 mM for L-Leucine. A novel LDH from the marine bacterium Pseudomonas balearica (PbLeuDH) showed high catalytic efficiency for trimethylpyruvate (TMP), with a Km value of 4.92 mM. mdpi.com
Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides, with a preference for leucine residues. worthington-biochem.com These enzymes are ubiquitous in nature and play a crucial role in protein degradation and turnover. worthington-biochem.comresearchgate.net LAPs are classified into the M1 and M17 metallopeptidase families. researchgate.net
Structurally, bovine lens LAP is a homohexamer with six active sites, each containing two zinc ions, located within a central cavity. worthington-biochem.com This structure restricts the enzyme's access to larger protein substrates. worthington-biochem.com In addition to their role in general protein turnover, LAPs are involved in more specific biological processes. In mammals, they contribute to the processing of peptides for antigen presentation, the metabolism of bioactive peptides like oxytocin and vasopressin, and vesicle trafficking. researchgate.net In microorganisms, some LAPs can also function as transcriptional repressors. researchgate.net Studies in bovine lenses have shown a gradient of LAP activity, with the highest levels in the cortical fibers, which inversely correlates with the amount of crystallin fragments. nih.govtandfonline.com
The Branched-Chain Alpha-Ketoacid Dehydrogenase Complex (BCKDC or BCKDH complex) is a mitochondrial enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of leucine, isoleucine, and valine. wikipedia.org This is a rate-limiting step in BCAA catabolism. frontiersin.org The BCKDH complex is composed of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). frontiersin.org
The activity of the BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle, which is controlled by a specific kinase (BCKDH kinase) and a phosphatase. Phosphorylation inactivates the complex, while dephosphorylation activates it. L-Leucine and its corresponding ketoacid, KIC, have been shown to activate the BCKDH complex, thereby promoting their own degradation. physiology.orgnih.gov This activation is rapid and corresponds to increases in circulating leucine concentrations, such as after a meal. physiology.org In adipose tissue, L-leucine can cause up to a four-fold increase in BCKDH activity. nih.gov Dysregulation of the BCKDH complex can lead to a buildup of BCAAs and their toxic byproducts, resulting in metabolic disorders such as Maple Syrup Urine Disease. wikipedia.org
Elucidation of L-Leucine Biosynthesis Pathways in Microorganisms and Plants
L-Leucine is an essential amino acid for animals, meaning it must be obtained from the diet. However, microorganisms and plants can synthesize L-Leucine de novo from pyruvate. wikipedia.org The biosynthesis pathway consists of a series of enzymatic reactions that are shared in part with the biosynthesis of valine and isoleucine. nih.gov
The pathway begins with the conversion of pyruvate to α-ketoisovalerate, an intermediate in valine biosynthesis. nih.gov The dedicated leucine biosynthesis branch starts from α-ketoisovalerate and involves four key enzymes:
α-Isopropylmalate synthase (IPMS) : Catalyzes the condensation of α-ketoisovalerate and acetyl-CoA. wikipedia.orgnih.gov
α-Isopropylmalate isomerase : Converts α-isopropylmalate to β-isopropylmalate. wikipedia.orgnih.gov
β-Isopropylmalate dehydrogenase (IPMD) : Catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate. wikipedia.orgnih.govresearchgate.net
Branched-chain amino acid transaminase : Catalyzes the final step, the transamination of α-ketoisocaproate to L-Leucine. wikipedia.orgmdpi.com
In plants, the enzymes for leucine biosynthesis are located in the chloroplasts. nih.gov In fungi like Saccharomyces cerevisiae, the pathway is compartmentalized, with some enzymes located in the mitochondria and others in the cytoplasm. nih.gov
Academic Studies on L-Leucine Transport Mechanisms Across Biological Barriers
The transport of L-Leucine across biological barriers, such as the blood-brain barrier (BBB) and the inner blood-retinal barrier (BRB), is a carrier-mediated process. nih.govuniprot.org This transport is crucial for supplying the brain and other tissues with this essential amino acid. The primary transporters involved are the L-type amino acid transporters (LATs), which are sodium-independent. frontiersin.orgnih.gov
The LAT family includes LAT1, LAT2, LAT3, and LAT4. frontiersin.org LAT1 is highly expressed at the BBB and is a key transporter for large neutral amino acids, including leucine. nih.govfrontiersin.org The transport of L-leucine across the BBB is a saturable process. Kinetic analysis in rats has determined a maximal influx rate (Vmax) of 1.07 +/- 0.02 X 10(-3) µmol X s-1 X g-1 and a half-saturation concentration (Km) of 0.026 +/- 0.002 µmol X ml-1 for the saturable component. nih.gov
At the inner blood-retinal barrier, LAT1 is also the predominant transporter for L-leucine. uniprot.org The transport is Na+-independent and concentration-dependent, with a Km of 14.1 µM in a rat retinal capillary endothelial cell line. uniprot.org The transport of leucine via LAT1 often occurs as an exchange with other amino acids, such as glutamine, in an antiport mechanism. frontiersin.orgfrontiersin.org
Future Directions and Emerging Research Avenues for Dabsyl L Leucine Research
Development of Novel Derivatization Reagents Complementary to Dabsyl Chloride
While dabsyl chloride is recognized for creating stable derivatives detectable in the visible wavelength range, the scientific community is pursuing new reagents to overcome existing limitations and expand analytical capabilities. researchgate.netjascoinc.com The goal is not necessarily to replace dabsyl chloride but to create a toolkit of complementary reagents, each with unique advantages for specific applications, such as enhancing sensitivity in mass spectrometry or improving chromatographic separation. researchgate.net
Research has introduced several novel derivatization agents. For instance, a phosphazene-based reagent known as FOSF has been developed for Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) analysis, demonstrating comparable limits of quantitation to other highly sensitive reagents. nih.gov However, studies comparing FOSF with established reagents like dabsyl chloride, dansyl chloride (DNS-Cl), and 9-fluorenylmethyl chloroformate (FMOC-Cl) noted that while novel reagents can be highly sensitive, they may present challenges such as problematic chromatographic separation. researchgate.netnih.gov Another innovative method involves using 2-chlorobenzoxazole, which reacts with amino acids to form highly fluorescent N-(2-benzoxazolyl)-amino acids (BOX-AAs), enabling detection at very high sensitivity. google.com
The development of these reagents is often tailored for specific detection methods. Reagents like dansyl chloride, FMOC-Cl, and diethyl ethoxymethylenemalonate (DEEMM) were initially designed for ultraviolet or fluorescence detection but can be adapted for mass spectrometry with careful method development. researchgate.net The continuous search for new derivatization agents aims to improve reaction efficiency, derivative stability, and detection sensitivity, thereby enriching the analytical options available alongside the reliable dabsyl chloride method. researchgate.netrsc.org
| Reagent Name (Abbreviation) | Full Chemical Name | Key Features/Applications |
| Dabsyl Chloride (DABS-Cl) | 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | Forms highly stable derivatives detectable by visible light, avoiding interference from components with UV absorption. jascoinc.com |
| Dansyl Chloride (DNS-Cl) | 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Widely used for derivatization; produces fluorescent derivatives for sensitive HPLC analysis. researchgate.net |
| FOSF | Phosphazene-based derivatization reagent | A novel reagent for LC-ESI-MS that provides very low limits of quantitation, comparable to other highly sensitive reagents. researchgate.netnih.gov |
| FMOC-Cl | 9-Fluorenylmethyl chloroformate | A common reagent used for pre-column derivatization in HPLC analysis. researchgate.net |
| AQC | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | A commercially available reagent suitable for mass spectrometric detection of amino acids. researchgate.net |
| DEEMM | Diethyl ethoxymethylenemalonate | Offers very good limits of quantitation and a wide dynamic linear range in LC-ESI-MS analysis. nih.gov |
| CBOX | 2-Chlorobenzoxazole | Reacts with amino acids to yield highly fluorescent derivatives (BOX-AAs) for sensitive detection. google.com |
| PIT | Phenyl Isothiocyanate | Forms phenylthiourea (B91264) derivatives with primary and secondary amines, detectable by UV-VIS. rsc.org |
Advancement in Automation and High-Throughput Screening Methodologies for Dabsyl-L-leucine Analysis
The demand for rapid and large-scale analysis in fields like drug discovery and clinical diagnostics is driving the automation of this compound quantification. High-Throughput Screening (HTS) methodologies, which utilize robotics, specialized detectors, and control software, are being adapted for amino acid analysis. mdpi.com These systems enable the processing of thousands of samples per day, significantly reducing the time and cost of research. mdpi.com
For dabsyl-based amino acid analysis, automation is manifested in streamlined pre-column derivatization procedures, often available in kit form, which simplifies preparation and improves reproducibility. jascoinc.com Automated HPLC systems can achieve separation of numerous dabsylated amino acids in under an hour, making the method suitable for screening purposes. jascoinc.com
Furthermore, virtual high-throughput screening (vHTS) is an emerging computational approach used to identify molecules that interact with specific biological targets. researchgate.netnih.gov In research concerning L-leucine, vHTS has been applied to discover inhibitors of the bacterial leucine (B10760876) transporter (LeuT), a key protein in the neurotransmitter:sodium symporter family. researchgate.netnih.gov Such computational screening techniques complement experimental HTS by narrowing down potential candidates for further laboratory testing. The development of novel HTS experimental assays, such as a fluorescence-based method for screening amino acid dehydrogenase activity, further showcases the trend towards rapid, automated analysis in amino acid-related research. nih.gov
Expansion of this compound Analytical Applications in Systems Biology (e.g., fluxomics, quantitative metabolomics)
Systems biology aims to understand complex biological interactions at a network level. This compound analysis is becoming an integral part of this approach, particularly in the fields of quantitative metabolomics and fluxomics. universiteitleiden.nl Quantitative metabolomics seeks to measure the concentrations of many metabolites simultaneously. Derivatization with reagents like dabsyl or dansyl chloride is crucial for this process, as it enhances the sensitivity and chromatographic separation of amino acids and other metabolites, allowing for their accurate quantification even in samples with limited cell numbers. universiteitleiden.nlnih.gov
A powerful technique in this domain is the use of chemical isotopic labeling (CIL) coupled with LC-MS. For example, using heavy ((13)C2) and light ((12)C2) isotopic versions of dansyl chloride allows for the precise relative and absolute quantification of thousands of amine- and phenol-containing metabolites across different samples. nih.gov This approach can identify key metabolites that differentiate between conditions, such as disease versus healthy states. nih.gov
Fluxomics measures the rates of metabolic reactions, providing a dynamic view of cellular metabolism. numberanalytics.com This is often achieved by using stable isotope tracers (like ¹³C-labeled glucose) and tracking the incorporation of the isotope into various metabolites over time. nih.gov The precise quantification of labeled amino acids, such as this compound, is essential for these calculations. Emerging computational pipelines like fluxTrAM are being developed to semi-automate the processing of this tracer-based metabolomics data and integrate it into genome-scale metabolic models, thus enabling predictions of metabolic fluxes across the entire network. biorxiv.org This integration of derivatization-based analysis with isotopic tracing and computational modeling is unlocking a deeper understanding of cellular physiology in response to genetic and environmental changes. numberanalytics.comnih.gov
Interdisciplinary Research Integrating this compound Analysis with Advanced Biological Models and Clinical Studies
The analytical methods for this compound are increasingly being applied in complex, interdisciplinary research settings that bridge basic biology with clinical investigation. The ability to accurately quantify L-leucine is critical in studies exploring its role in various physiological and pathological states.
In clinical research, L-leucine has been investigated as a therapeutic agent. A multicenter phase I/II study evaluated L-leucine for treating transfusion-dependent Diamond-Blackfan anemia (DBA), a rare genetic disorder. nih.gov The study found that L-leucine was safe and resulted in an erythroid response in a portion of the subjects. nih.gov In another study, deficiencies in essential amino acids, including L-leucine, were identified as predictors of moderate depression in elderly women, highlighting the importance of amino acid balance in neurological health. nih.gov Furthermore, the analysis of D- and L-leucine enantiomers is being explored for its potential as a biomarker in the diagnosis of diseases like breast cancer. mdpi.com
The integration with advanced biological models is also a key future direction. For instance, studies on the metabolic effects of maternal cigarette smoke exposure in mice used L-leucine supplementation to ameliorate resulting metabolic disorders. frontiersin.org Future work in this area could involve more complex models, such as challenging the offspring with a high-fat diet to further probe the protective mechanisms of L-leucine. frontiersin.org The combination of these sophisticated in-vivo models with precise analytical techniques like dabsylation-HPLC allows researchers to connect molecular-level changes with whole-organism physiology and disease outcomes.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Dabsyl-L-leucine in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling L-leucine with the dabsyl chloride reagent under controlled alkaline conditions (e.g., pH 9–10). Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For reproducibility, document reaction parameters (temperature, solvent, molar ratios) and validate results using mass spectrometry (MS) .
Q. How can researchers ensure the purity of this compound for downstream applications?
- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection at 450 nm (λmax for dabsyl derivatives). Use gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and compare retention times to standards. Quantify impurities using area normalization, ensuring thresholds meet experimental requirements (<2% total impurities). Include detailed chromatographic conditions in supplemental materials for replication .
Q. What is the role of this compound in peptide sequence analysis?
- Methodological Answer : this compound serves as a chromophoric derivative for Edman degradation, enabling UV detection of N-terminal amino acids. Optimize labeling efficiency by testing reaction times (30–120 minutes) and molar excess of dabsyl chloride (5–10×). Validate via tandem MS to confirm unmodified peptide sequences post-derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound spectral data across studies?
- Methodological Answer : Contradictions often arise from solvent polarity or pH variations affecting dabsyl group stability. Replicate disputed experiments under standardized conditions (e.g., deuterated solvents for NMR, buffered solutions for HPLC). Perform statistical meta-analysis of published data to identify outliers and validate findings through multi-technique cross-correlation (e.g., NMR, FTIR, and X-ray crystallography) .
Q. What experimental designs are suitable for studying this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using factorial design (temperature: 4°C, 25°C; humidity: 40%, 75% RH). Monitor degradation via HPLC-UV and kinetic modeling (Arrhenius equation). Include control samples with inert atmospheres (argon) to isolate oxidation effects. Publish raw degradation curves and model parameters in supplemental data .
Q. How can researchers optimize this compound’s derivatization efficiency for low-abundance peptide analysis?
- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (pH, temperature, reagent concentration). Validate via design-of-experiments (DoE) software, prioritizing factors with Pareto charts. For trace-level applications, couple derivatization with solid-phase extraction (SPE) to minimize matrix interference, and validate recovery rates using spiked samples .
Methodological Best Practices
- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental protocols in the main text and providing raw instrument data (e.g., NMR spectra, chromatograms) in supplemental files .
- Contradiction Analysis : Triangulate conflicting results using orthogonal techniques (e.g., circular dichroism for chiral purity) and cite primary sources to contextualize discrepancies .
- Literature Reviews : Prioritize peer-reviewed studies with transparent methodology and avoid uncited claims. Use citation management tools to track provenance and relevance to hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
